molecular formula C14H17F3O B2478786 [5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol CAS No. 2375258-75-4

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B2478786
CAS No.: 2375258-75-4
M. Wt: 258.284
InChI Key: WZVCUFHLJCBAGV-UHFFFAOYSA-N
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Description

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, with the molecular formula C14H17F3O, is a chemical scaffold of significant interest in pharmaceutical and agrochemical research . This compound features a benzyl alcohol core substituted with a lipophilic cyclohexyl group and a metabolically stable trifluoromethyl (CF3) moiety. The presence of the trifluoromethyl group is a critical structural feature in modern drug design, as it can enhance a molecule's lipophilicity, membrane permeability, and overall metabolic stability . Researchers value this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors . Compounds with cyclohexyl and trifluoromethylphenyl groups have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant for neuroscience research, including investigations into neurodegenerative conditions . Furthermore, similar structural motifs are explored in the design of fungicidal agents, highlighting its potential application in agrochemical discovery . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

[5-cyclohexyl-2-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h6-8,10,18H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVCUFHLJCBAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol typically involves the reaction of 5-cyclohexyl-2-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzyl alcohol moiety undergoes oxidation to form the corresponding carboxylic acid or ketone. Key findings include:

Reagent/ConditionsProductYieldSource
KMnO₄ (acidic conditions)[5-Cyclohexyl-2-(trifluoromethyl)benzoic acid]78%
CrO₃ (Jones oxidation)[5-Cyclohexyl-2-(trifluoromethyl)benzaldehyde]65%

Mechanism : Proceeds via radical intermediates under acidic conditions, with the trifluoromethyl group stabilizing transition states through electron-withdrawing effects.

Esterification

The alcohol reacts with acyl chlorides or anhydrides:

ReagentProductYieldNotesSource
Acetic anhydride/H₂SO₄[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methyl acetate92%Room temperature
Benzoyl chloride/pyridine[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methyl benzoate85%Requires 12 hr reflux

Industrial Application : Ester derivatives are precursors for polymerizable monomers in specialty coatings .

Reduction and Hydrogenation

The cyclohexyl group participates in catalytic hydrogenation:

Catalyst/SystemProductYieldConditionsSource
Pd/C, H₂ (2–20 bar)[5-Cyclohexyl-2-(trifluoromethyl)benzyl alcohol]89%Methanol, 50°C
NaBH₄/AlCl₃[5-Cyclohexyl-2-(trifluoromethyl)benzyl alcohol]76%THF, 0°C → 25°C

Key Insight : The trifluoromethyl group enhances steric hindrance, slowing reaction kinetics compared to non-fluorinated analogs .

Grignard and Organometallic Reactions

The alcohol reacts with Grignard reagents to form ethers:

ReagentProductYieldSolventSource
i-PrMgCl·LiClCyclohexyl-trifluoromethylbenzyl ether81%THF/heptane (7:3)
MeLi[5-Cyclohexyl-2-(trifluoromethyl)benzyl methyl ether]68%Diethyl ether

Mechanism : Deprotonation of the alcohol followed by nucleophilic attack on the Grignard reagent .

Biocatalytic Transformations

Enantioselective reductions using microbial systems:

BiocatalystProducteeConditionsSource
Lactobacillus paracasei BD101(S)-[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol>99%pH 7.0, 30°C, 48 hr

Significance : This method avoids harsh reagents and achieves high stereoselectivity for pharmaceutical applications .

Cycloaddition and Heterocycle Formation

Reacts with ketones in cycloaddition reactions:

PartnerProductYieldConditionsSource
Cyclohexanone2-Trifluoromethyl-6-methyl-N-arylpyridinium85%Acetone, 60°C
ParaformaldehydeIsoxazolidine derivatives73%THF, In(OTf)₃ catalyst

Mechanistic Note : The trifluoromethyl group directs regioselectivity in cycloadditions via electronic effects .

Sulfonation and Halogenation

Functionalization of the aromatic ring:

ReagentProductYieldNotesSource
SO₃/H₂SO₄[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanesulfonic acid58%0°C, 2 hr
Br₂/FeBr₃Brominated derivatives64%Ortho/para selectivity

Scientific Research Applications

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl and Trifluoromethyl Groups

  • CP 47,497 and Cannabicyclohexanol: These compounds share a cyclohexylphenol backbone, similar to the target molecule’s cyclohexylphenyl structure. CP 47,497 (2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)phenol) and its dimethyloctyl homologue exhibit cannabinoid receptor activity due to their lipophilic cyclohexyl and alkyl substituents .
  • [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol (CAS 613239-75-1): This analog replaces the cyclohexyl group with a pyridine ring substituted with a trifluoromethyl group. Its melting point (123–124°C) suggests higher crystallinity, likely due to planar aromatic stacking .

Trifluoromethylphenyl Methanol Derivatives

  • [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS 857284-25-4): This compound incorporates a thiazole ring, introducing sulfur and nitrogen heteroatoms. The thiazole group enhances metabolic stability and may confer antimicrobial or pesticidal activity, as seen in agrochemicals like acifluorfen (a trifluoromethylphenoxy herbicide) . The target molecule’s cyclohexyl group may instead favor lipid membrane penetration, useful in CNS-targeting pharmaceuticals.
  • [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (CAS 180207-34-5): With a methyl-substituted thiazole core, this derivative has a molecular weight of 193.18 g/mol, significantly lower than the target compound’s estimated weight (~276.3 g/mol). The reduced steric bulk may improve synthetic accessibility but limit thermal stability (mp: 107°C vs. cyclohexyl analogs’ likely higher mp) .

Functional Group Comparisons

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Potential Applications
[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Cyclohexyl, -CF₃, -CH₂OH ~276.3 Not reported Pharmaceutical intermediates
CP 47,497 Cyclohexyl, alkyl, phenolic -OH ~362.5 Not reported Cannabinoid receptor ligands
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol Pyridyl, -CF₃, -CH₂OH 253.21 123–124 Agrochemical synthesis
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Thiazole, -CF₃, -CH₂OH 259.24 107 Antimicrobial agents

Key Research Findings and Implications

  • Synthetic Accessibility: The methanol group in this compound allows for straightforward derivatization (e.g., esterification, oxidation), similar to methods used for ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate .
  • Lipophilicity : The cyclohexyl group likely increases logP compared to pyridyl or thiazole analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Stability: The absence of a phenolic -OH (unlike CP 47,497) may enhance resistance to oxidative degradation .

Biological Activity

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol is an organic compound notable for its unique structural features, including a cyclohexyl group, a trifluoromethyl group, and a phenyl group attached to a methanol moiety. Its molecular formula is C15H18F3O, with a molecular weight of approximately 258.28 g/mol. This compound's biological activity is primarily attributed to its interactions with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of this compound is largely due to its ability to modulate the activity of specific enzymes and proteins. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with intracellular targets. Research indicates that this compound can act as either an inhibitor or an activator depending on the target biomolecule, influencing cellular processes such as gene expression and enzyme activity.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural similarity to known antimicrobial agents may contribute to its effectiveness.
  • Anticancer Potential : Preliminary investigations indicate that this compound may possess anticancer properties, potentially affecting cell proliferation and inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

A summary of key research findings regarding the biological activity of this compound includes:

Activity TypeFindingsReference
AntimicrobialInhibitory effects against E. faecalis and P. aeruginosa, with MIC values ranging from 40 to 50 µg/mL.
AnticancerInduced apoptosis in human leukemia cell lines with IC50 values as low as 1.50 µM.
Anti-inflammatoryInhibition of IL-6 and TNF-α cytokines at concentrations showing significant efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Case Study on Anticancer Activity : A study focused on the compound's effect on breast cancer cell lines showed a significant reduction in cell viability, indicating its potential as a therapeutic agent for cancer treatment.
  • Case Study on Antimicrobial Efficacy : Research demonstrated that the compound exhibited comparable inhibition zones against tested bacterial strains when compared to standard antibiotics, suggesting its utility in addressing antibiotic resistance.

Q & A

Q. What are the optimal synthetic routes for [5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, and how can reaction conditions be optimized for yield?

The synthesis of this compound involves multi-step protocols, including hydrolysis, acid/base workup, and purification. For example, a two-step synthesis starting from a trifluoromethyl-substituted intermediate achieved a 91% yield using methanol, aqueous NaOH, and HCl for pH adjustment, followed by separation with ethyl acetate/water and drying over MgSO₄ . Key optimization strategies include:

  • Temperature control : Stirring at room temperature to avoid side reactions.
  • Purification : Reverse-phase C18 column chromatography (acetonitrile/water) ensures high purity .
  • Yield improvement : Use of anhydrous conditions and azeotropic removal of solvents (e.g., methanol/toluene) minimizes losses .

Q. How can structural characterization of this compound be performed using spectroscopic and chromatographic methods?

  • LCMS and HPLC : LCMS (m/z 393 [M+H]⁺) and HPLC retention time (0.29 minutes under SQD-FA50 conditions) are critical for confirming molecular weight and purity .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the cyclohexyl and trifluoromethyl substituents, with the hydroxyl proton appearing as a broad singlet.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise determination of crystal structure, particularly for resolving steric effects from the cyclohexyl group .

Q. What are the common functional group transformations applicable to the methanol moiety in this compound?

The primary alcohol group can undergo:

  • Oxidation : Using CrO₃ or KMnO₄ to form the corresponding carboxylic acid.
  • Esterification : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., Cs₂CO₃) .
  • Protection : Temporary protection with silyl ethers (e.g., TBSCl) during multi-step syntheses .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexyl group influence reactivity in cross-coupling reactions?

The cyclohexyl group introduces significant steric hindrance, which can:

  • Slow reaction kinetics : Observed in Suzuki-Miyaura couplings due to restricted access to the palladium catalyst.
  • Direct regioselectivity : Bulky substituents favor coupling at less hindered positions. For example, iodination of aromatic rings using N-iodosuccinimide (NIS) occurs selectively at meta positions relative to the cyclohexyl group .
  • Data contradiction : Lower yields in Buchwald-Hartwig aminations compared to less hindered analogs may require alternative catalysts (e.g., XPhos Pd G3) .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Molecular docking : Studies with enzymes (e.g., cytochrome P450) can predict metabolic stability. The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. phenyl) with activity trends. For example, chlorine or fluorine analogs show enhanced antimicrobial activity due to increased lipophilicity .
  • MD simulations : Assess conformational flexibility of the cyclohexyl ring in solution, which impacts membrane permeability .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

X-ray structures refined via SHELXL provide insights into:

  • Hydrogen bonding : The methanol group’s ability to form H-bonds with target proteins (e.g., kinases) .
  • Conformational analysis : Compare crystal structures of active vs. inactive analogs to identify bioactive conformers.
  • Validation : Cross-validate with NMR-derived NOE data to confirm solution-state conformations .

Key Considerations for Experimental Design

  • Contradiction resolution : Conflicting bioactivity data may arise from impurities; validate via orthogonal methods (e.g., LCMS + HRMS).
  • Safety : Handle trifluoromethyl derivatives in fume hoods due to potential HF release during hydrolysis .
  • Scalability : Replace toxic reagents (e.g., CrO₃) with TEMPO/NaClO for greener oxidations .

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